molecular formula C4H8O2 B1210290 2-Hydroxy-2-methylpropanal CAS No. 20818-81-9

2-Hydroxy-2-methylpropanal

Cat. No. B1210290
CAS RN: 20818-81-9
M. Wt: 88.11 g/mol
InChI Key: HNVAGBIANFAIIL-UHFFFAOYSA-N
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Description

2-Hydroxy-2-methylpropanal is a hydroxyaldehyde that is isobutyraldehyde carrying a single hydroxy substituent at position 2 . It has a role as a bacterial xenobiotic metabolite . It is a member of propanals, a hydroxyaldehyde, and a tertiary alcohol . It derives from an isobutyraldehyde .


Molecular Structure Analysis

The molecular formula of this compound is C4H8O2 . It has an average mass of 88.105 Da and a monoisotopic mass of 88.052429 Da .

Scientific Research Applications

Atmospheric Chemistry and Environmental Impact

2-Hydroxy-2-methylpropanal has been identified as a significant component in atmospheric chemistry. It is a photooxidation product of the biogenic hydrocarbon 2-methyl-3-buten-2-ol (MBO), which notably contributes to the oxidative capacity of the atmosphere in regions with high MBO emissions, such as the western United States. This compound plays a critical role in the formation of tropospheric ozone and may contribute to secondary organic aerosol formation. Advances in analytical techniques, particularly ion trap mass spectrometry, have enabled the identification and quantification of this compound in both controlled indoor experiments and ambient air samples, contributing to our understanding of atmospheric chemistry processes (Spaulding et al., 2002). Additionally, the compound's interactions with OH radicals and its degradation in the troposphere have been studied to understand its environmental transformations, with significant findings regarding its reactivity and by-products, such as acetone (Carrasco et al., 2006).

Applications in Material Science and Catalysis

Research has explored the application of this compound and its derivatives in material science and catalysis. For instance, studies on Schiff base compounds containing this molecule have shown its potential as a corrosion inhibitor for mild steel, highlighting the significance of molecular size and heteroatoms in its structure (Leçe et al., 2008). Moreover, the compound has been used to synthesize novel crystalline structures, such as the hydrogen bonded molecular complex bis(1–hydroxy–2–methylpropan–2–aminium)selenate, which features unique intermolecular interactions and crystal properties (Thirunarayanan et al., 2017).

Biochemical Studies

In biochemical research, this compound has been utilized to study metabolic processes. For example, its role in the biosynthesis of specific compounds in strawberry callus cultures has been examined. This research demonstrates that 2-hydroxypropanal, synthesized via the Curtius rearrangement, is a key precursor in the biosynthesis of 2,5-dimethyl-4-hydroxy-2H-furan-3-one in strawberries (Zabetakis et al., 1999).

properties

IUPAC Name

2-hydroxy-2-methylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-4(2,6)3-5/h3,6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVAGBIANFAIIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174929
Record name 2-Hydroxy-2-methylpropionaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20818-81-9
Record name 2-Hydroxy-2-methylpropanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20818-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-2-methylpropionaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020818819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-2-methylpropionaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-2-methylpropionaldehyde
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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